[1-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride
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Overview
Description
[1-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride: is a chemical compound with the molecular formula C8H14F3N.ClH. It is a derivative of cyclohexylmethanamine, where a trifluoromethyl group is attached to the cyclohexyl ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through hydrogenation of benzene or by cyclization of hexane.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.
Amination: The resulting trifluoromethylcyclohexane undergoes amination using ammonia or an amine source to form [1-(Trifluoromethyl)cyclohexyl]methanamine.
Formation of Hydrochloride Salt: The final step involves the reaction of [1-(Trifluoromethyl)cyclohexyl]methanamine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alkane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or sodium cyanide can be employed.
Major Products Formed:
Oxidation: Formation of trifluoromethylcyclohexanone or trifluoromethylcyclohexanol.
Reduction: Formation of cyclohexylmethanamine or cyclohexane.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel fluorinated compounds with unique properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of [1-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Cyclohexylmethanamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Trifluoromethylbenzylamine: Contains a benzyl instead of a cyclohexyl ring, leading to variations in reactivity and applications.
Uniqueness:
- The presence of the trifluoromethyl group in [1-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride imparts unique properties, such as increased lipophilicity and stability, making it distinct from other similar compounds.
Properties
IUPAC Name |
[1-(trifluoromethyl)cyclohexyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N.ClH/c9-8(10,11)7(6-12)4-2-1-3-5-7;/h1-6,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAZVMKAVCKYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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